Cas no 1996163-75-7 (1-propoxycyclohexane-1-carbaldehyde)

1-propoxycyclohexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-propoxycyclohexane-1-carbaldehyde
- 1996163-75-7
- EN300-1143644
-
- インチ: 1S/C10H18O2/c1-2-8-12-10(9-11)6-4-3-5-7-10/h9H,2-8H2,1H3
- InChIKey: KAPBDEPJMAAHBE-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1(C=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
1-propoxycyclohexane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143644-0.1g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1143644-10.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1143644-5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1143644-2.5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1143644-5.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1143644-1g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1143644-0.5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1143644-1.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1143644-0.05g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1143644-0.25g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.25g |
$579.0 | 2023-10-26 |
1-propoxycyclohexane-1-carbaldehyde 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1-propoxycyclohexane-1-carbaldehydeに関する追加情報
Introduction to 1-propoxycyclohexane-1-carbaldehyde (CAS No. 1996163-75-7) and Its Emerging Applications in Chemical Biology
1-propoxycyclohexane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1996163-75-7, is a significant organic compound that has garnered attention in the field of chemical biology due to its unique structural and functional properties. This aldehyde derivative, featuring a cyclohexane ring substituted with a propoxy group and an aldehyde functionality at the 1-position, exhibits versatile reactivity that makes it a valuable intermediate in synthetic chemistry and drug discovery.
The compound’s molecular structure, characterized by a rigid cyclohexane core and the presence of both an aldehyde and an ether-like propoxy moiety, imparts distinct chemical behavior. The aldehyde group (–CHO) serves as a reactive site for nucleophilic addition reactions, while the propoxy group (–OCH₂CH₂CH₃) introduces steric and electronic influences that can modulate interactions with biological targets. This dual functionality has positioned 1-propoxycyclohexane-1-carbaldehyde as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of 1-propoxycyclohexane-1-carbaldehyde in drug discovery more systematically. Its structural motif is reminiscent of natural products and pharmacophores found in bioactive compounds, suggesting its utility in designing molecules with therapeutic relevance. For instance, derivatives of this compound have been investigated for their inhibitory effects on enzymes involved in metabolic pathways, making them promising candidates for further development.
One notable area of research involves the use of 1-propoxycyclohexane-1-carbaldehyde as a precursor in the synthesis of heterocyclic compounds. Heterocycles are prevalent in biologically active molecules, and modifying their core structures can lead to improved pharmacological properties. The cyclohexane ring in 1-propoxycyclohexane-1-carbaldehyde provides a stable scaffold that can be functionalized to create diverse scaffolds, such as pyrrolidines or piperidines, which are known to exhibit desirable biological activities. Recent studies have demonstrated successful transformations of this compound into more complex scaffolds through catalytic methods, highlighting its synthetic utility.
The reactivity of the aldehyde group also makes 1-propoxycyclohexane-1-carbaldehyde a valuable tool in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura or Heck couplings allow for the introduction of aryl or vinyl groups at various positions, expanding the structural diversity of derivatives. These modifications have been exploited to generate libraries of compounds for high-throughput screening, aiding in the identification of novel bioactive molecules.
Furthermore, the propoxy group in 1-propoxycyclohexane-1-carbaldehyde contributes to solubility and bioavailability considerations when designing drug candidates. The presence of an oxygen atom enhances polar interactions with biological targets while maintaining lipophilicity through the alkyl chain. This balance is crucial for achieving optimal pharmacokinetic profiles, and derivatives incorporating this moiety have shown promise in preclinical studies.
Emerging applications also extend to materials science, where functionalized cyclohexanes like 1-propoxycyclohexane-1-carbaldehyde serve as monomers or intermediates in polymer synthesis. The ability to incorporate reactive groups into polymers allows for tuning their properties, such as thermal stability or biodegradability. Researchers have explored its use in creating copolymers with tailored characteristics for applications ranging from coatings to biomedical materials.
The synthesis of 1-propoxycyclohexane-1-carbaldehyde itself presents interesting challenges and opportunities. Traditional methods often involve multi-step sequences starting from commercially available precursors like cyclohexanone or epichlorohydrin. However, recent advances in catalytic processes have enabled more efficient routes, reducing reaction times and improving yields. For example, asymmetric hydrogenation techniques have been applied to selectively introduce functional groups while maintaining stereochemical integrity.
In conclusion, 1-propoxycyclohexane-1-carbaldehyde (CAS No. 1996163-75-7) is a versatile compound with significant potential across multiple domains of chemical biology and synthetic chemistry. Its unique structural features enable diverse modifications and applications, from drug discovery to materials science. As research continues to uncover new methodologies for its synthesis and functionalization, this compound is poised to remain a cornerstone in innovative chemical investigations.
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